molecular formula C13H17NO4S B066819 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 165947-48-8

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Katalognummer: B066819
CAS-Nummer: 165947-48-8
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: VYACEHZLOWZZEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS: 165947-48-8) is a heterocyclic compound featuring a tetrahydrothienopyridine core modified with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antiplatelet agents and protease-activated receptor (PAR) antagonists . Its Boc group enhances stability during synthetic processes, while the carboxylic acid allows further functionalization into esters, amides, or salts .

Wirkmechanismus

Mode of Action

The mode of action involves the interaction of the compound with its target enzymes or receptors. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under specific conditions to reveal the active site of the molecule. This deprotection step is crucial for the compound to interact effectively with its target, leading to inhibition or activation of the enzyme or receptor .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the final active compound. Generally, these pathways involve key metabolic or signaling processes within the cell. For instance, if the target is an enzyme involved in a metabolic pathway, the inhibition or activation of this enzyme can lead to significant downstream effects, altering the flux through the pathway and impacting cellular metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are influenced by the presence of the Boc group. The Boc group enhances the compound’s stability and solubility, facilitating its absorption and distribution. Upon reaching the target site, the Boc group is removed, allowing the active compound to exert its effect. The metabolism and excretion of the compound are then governed by the properties of the deprotected molecule .

Result of Action

At the molecular level, the action of the compound results in the modulation of enzyme or receptor activity. This can lead to changes in cellular processes such as metabolism, signal transduction, or gene expression. The specific cellular effects depend on the nature of the target and the role it plays within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of the compound. The Boc group provides stability under a range of conditions, but the deprotection step requires specific conditions, typically involving acidic or basic environments. The stability and efficacy of the active compound post-deprotection are also influenced by these environmental factors .

: RSC Advances : Wikipedia

Biologische Aktivität

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (commonly referred to as THTP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THTP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₈N₄O₄S
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 165947-48-8

Biological Activity Overview

THTP has been studied for various biological activities, including:

  • Inhibition of Enzymes : THTP derivatives have shown inhibitory effects on enzymes such as human phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine biosynthesis. The tetrahydrothieno[3,2-c]pyridine scaffold has been associated with enhanced potency and selectivity compared to other structural analogs .
  • Anti-inflammatory Effects : Research indicates that THTP can suppress the production of pro-inflammatory cytokines and nitric oxide in cellular models. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : THTP has demonstrated neuroprotective effects in models of neurodegeneration. It inhibits tau hyperphosphorylation and protects neuronal cells from oxidative stress .

The biological activity of THTP is primarily attributed to its interaction with specific molecular targets:

  • GSK-3β Inhibition : THTP has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This inhibition plays a crucial role in regulating cell survival and apoptosis pathways .
  • ROCK-1 Inhibition : Additionally, THTP exhibits inhibitory activity against Rho-associated protein kinase 1 (ROCK-1), which is involved in various cellular processes including smooth muscle contraction and cell motility .
  • Cytotoxicity : While investigating the cytotoxic effects on various cell lines, certain concentrations of THTP did not significantly affect cell viability, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities of THTP Derivatives

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits hPNMT with improved selectivity
Anti-inflammatoryReduces NO and IL-6 levels in BV-2 microglial cells
NeuroprotectionPrevents tau hyperphosphorylation
CytotoxicityLow cytotoxicity at concentrations up to 10 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the secondary amine in the tetrahydrothienopyridine core, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
  • Cyclization : Formation of the thieno[3,2-c]pyridine ring via intramolecular cyclization, which may require catalysts such as Pd(II) or Cu(I) .
  • Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester precursors to introduce the carboxylic acid group . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-oxidation or Boc-group cleavage.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and the thienopyridine backbone. However, conformational flexibility in the tetrahydro ring may lead to signal splitting, requiring advanced techniques like 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, especially when NMR data conflicts with predicted structures. For example, crystal structures of analogs like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate confirm chair conformations in the tetrahydro ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying Boc-group retention .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

  • Variable-Temperature NMR : To freeze out ring puckering or Boc-group rotation, simplifying splitting patterns .
  • DFT Calculations : Comparing computed chemical shifts (using software like Gaussian) with experimental NMR data to identify the most stable conformer .
  • Crystallographic Validation : Resolving crystal structures (e.g., CCDC deposition) as a definitive reference, as demonstrated for related tetrahydrothienopyridine derivatives .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Chiral Auxiliaries : Use of enantiopure starting materials, such as (2S,5S)-configured pyrrolidine precursors, to control stereochemistry during cyclization .
  • Catalytic Asymmetric Hydrogenation : Employing chiral ligands (e.g., BINAP-Ru complexes) for reducing double bonds in intermediates .
  • HPLC Chiral Resolution : For separating racemic mixtures, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. How does the thienopyridine core influence biological activity in structural analogs?

Studies on analogs (e.g., 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate) reveal that the sulfur atom in the thiophene ring enhances π-stacking interactions with enzyme active sites, while the tetrahydro ring improves metabolic stability. For example:

Analog SubstituentTarget ActivityKey Finding
2-CyanobenzylKinase inhibitionIC₅₀ = 0.8 µM (vs. EGFR) due to hydrophobic interactions
Boc-protectedProtease resistanceHalf-life >24 hrs in plasma, attributed to steric shielding by Boc

Q. Methodological Considerations

Q. What are the best practices for Boc deprotection in downstream modifications?

  • Acidic Conditions : Use TFA/DCM (1:1) at 0°C for 1–2 hrs, followed by neutralization with NaHCO₃ to liberate the amine without degrading the thienopyridine core .
  • Monitoring : Track deprotection via TLC (Rf shift) or LC-MS to confirm complete removal.

Q. How can computational tools predict the compound’s reactivity in medicinal chemistry applications?

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases) by simulating ligand-receptor binding poses .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, high GI absorption) based on substituent effects .

Q. Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting in the tetrahydro ring protons?

Conformational dynamics (e.g., ring-flipping) between chair and boat forms can cause splitting. Solutions:

  • Use low-temperature NMR (−40°C) to slow interconversion.
  • Compare with X-ray data to identify dominant conformers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Core Structure Key Properties Applications CAS/References
Target Compound 5-Boc, 2-COOH Thieno[3,2-c]pyridine - MW: ~295.35 g/mol (estimated)
- Lipophilicity: Moderate (Boc increases logP)
- Stability: High (Boc protects amine)
Synthetic intermediate 165947-48-8
Prasugrel Metabolite 5-(2-Cyclopropylcarbonyl-2-fluorobenzyl), 2-acetoxy Thieno[3,2-c]pyridine - MW: 409.45 g/mol
- Bioavailability: High (prodrug ester)
- Reactivity: Ester hydrolysis in vivo
Antiplatelet drug N/A
5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate 5-(2-Cl-benzyl), 2-acetoxy Thieno[3,2-c]pyridine - MW: 335.83 g/mol
- Activity: ADP receptor antagonist
- Solubility: Low (lipophilic substituents)
Antiplatelet research N/A
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride 2-COOH, HCl salt Thieno[3,2-c]pyridine - MW: 183.23 g/mol (free acid)
- Stability: Requires cold storage (2–8°C)
- Reactivity: Free amine prone to oxidation
Intermediate for API synthesis 116118-99-1
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid 5-Boc, 2-COOH Thiazolo[5,4-c]pyridine - MW: ~296.35 g/mol
- Electronic effects: Thiazole vs. thiophene alters polarity
- Bioactivity: Potential kinase inhibition
Niche medicinal chemistry 165948-21-0

Key Observations:

  • Substituent Effects :
    • Boc Group : Enhances stability and simplifies purification but reduces aqueous solubility.
    • Ester/Acetoxy Groups : Improve bioavailability as prodrugs (e.g., Prasugrel’s acetate hydrolyzes to active metabolite) .
    • Halogenated Benzyl Groups : Increase lipophilicity and receptor binding affinity (e.g., 2-chlorobenzyl in Ticlopidine analogs) .

Antiplatelet Activity:

  • The unmodified tetrahydrothienopyridine core is critical for ADP receptor antagonism. For example, compound C1 (structure undisclosed) from showed superior activity to Ticlopidine in rat models .
  • Prasugrel and its derivatives rely on ester groups for in vivo activation, whereas the target compound’s Boc group necessitates deprotection for biological activity .

Stability and Analytical Considerations

  • Boc Protection : The target compound’s Boc group prevents amine degradation during synthesis, unlike the hydrochloride salt, which is hygroscopic and prone to oxidation .
  • Chromatographic Behavior : Analogs with ester groups (e.g., Prasugrel) require specific HPLC conditions (e.g., acetonitrile-phosphate buffer) for impurity profiling, while Boc-protected compounds may elute later due to increased hydrophobicity .

Vorbereitungsmethoden

Core Thienopyridine Ring Construction

The tetrahydrothieno[3,2-c]pyridine scaffold is typically assembled via cyclization reactions. A representative approach begins with tert-butyl piperidine-1-carboxylate, which undergoes formylation using phosphoryl chloride (POCl₃) in dichloromethane (DCM) to yield an iminium intermediate . Subsequent treatment with ethyl mercaptoacetate introduces the thiophene ring through nucleophilic attack at the α-position, followed by cyclization under reflux conditions . This step affords ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate as a key intermediate, with a reported yield of 45% after silica gel chromatography .

Reaction Conditions for Cyclization

ParameterValueSource
SolventDichloromethane (DCM)
TemperatureReflux (40–45°C)
CatalystTriethylamine (Et₃N)
Reaction Time2 hours

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the secondary amine during subsequent reactions. Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP), the amine nitrogen of the tetrahydrothienopyridine intermediate is selectively protected . Optimal yields (75–85%) are achieved under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, minimizing premature deprotection .

Key Optimization Parameters

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection .

  • Temperature Control : Maintaining subambient temperatures prevents exothermic side reactions .

  • Workup : Sequential washes with saturated NaHCO₃ and brine enhance purity .

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester moiety is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water mixture . This step proceeds quantitatively at room temperature over 4–6 hours, with acidification (HCl) precipitating the final product . Alternative methods employ enzymatic hydrolysis for enantiomerically pure derivatives, though yields remain comparable (90–95%) .

Characterization Data Post-Hydrolysis

  • ¹H NMR (CDCl₃) : δ 3.21 ppm (t, J = 5.8 Hz, 2H, CH₂), 2.87 ppm (t, J = 5.7 Hz, 2H, CH₂) .

  • MS (ESI) : [M+H]⁺ at m/z 283.34, consistent with the molecular formula C₁₃H₁₇NO₄S .

Alternative Synthetic Pathways

Mannich Reaction-Based Synthesis

A patent-pending route employs a Mannich reaction between 2-thiophenecarboxaldehyde, methylamine, and formaldehyde to construct the bicyclic core . This one-pot method reduces step count but requires stringent pH control (pH 4–5) to avoid polymerization .

Grignard-Mediated Functionalization

Grignard reagents (e.g., MeMgBr) facilitate side-chain elongation prior to Boc protection, enabling access to analogs with modified lipophilicity . However, this method introduces additional purification challenges due to residual magnesium salts .

Reaction Optimization and Scalability

Critical factors for industrial-scale synthesis include:

  • Catalyst Selection : Transitioning from Et₃N to polymer-supported bases improves recyclability .

  • Solvent Systems : Replacing DCM with 2-MeTHF enhances green chemistry metrics without compromising yield .

  • Process Monitoring : In-line FTIR tracks Boc deprotection in real time, reducing batch failures .

Comparative Yield Data

MethodYield (%)Purity (HPLC)Source
Standard Cyclization4598.5
Mannich Reaction5297.8
Enzymatic Hydrolysis9499.2

Analytical Validation

Purity assessment employs reversed-phase HPLC with a C18 column (UV detection at 254 nm), resolving the target compound at 6.8 minutes. Structural confirmation combines ¹³C NMR (δ 165.2 ppm for COOH) and IR spectroscopy (ν 1705 cm⁻¹ for C=O) .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-Bocylation is minimized using substoichiometric Boc₂O .

  • Ester Hydrolysis Incompleteness : Prolonged reaction times (8–12 hours) ensure full conversion .

  • Chromatography Dependency : Switch to recrystallization (ethyl acetate/hexane) enhances scalability .

Eigenschaften

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYACEHZLOWZZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590490
Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-48-8
Record name 5-(1,1-Dimethylethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165947-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1 eq) obtained in step VII and NaOH (1.5 eq). was refluxed in ethanol for 2 h Reaction mixture was concentrated under reduced pressure and neutralized to get 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
(10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) acetate
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.